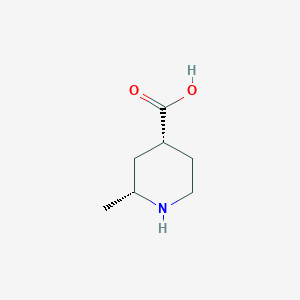
rel-(2R,4R)-2-methylpiperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rel-(2R,4R)-2-methylpiperidine-4-carboxylic acid: is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rel-(2R,4R)-2-methylpiperidine-4-carboxylic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method includes the hydrogenation of a suitable precursor, such as a 2-methylpiperidine derivative, in the presence of a chiral catalyst. The reaction conditions often involve controlled temperatures and pressures to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using advanced catalytic systems. These methods are designed to maximize efficiency and minimize waste, ensuring the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions: rel-(2R,4R)-2-methylpiperidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups, such as alcohols or amines.
Substitution: Substitution reactions can introduce different substituents onto the piperidine ring, altering the compound’s properties and reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
rel-(2R,4R)-2-methylpiperidine-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound is studied for its interactions with biological molecules and its potential as a ligand in biochemical assays.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of rel-(2R,4R)-2-methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing biochemical pathways.
相似化合物的比较
- rel-(2R,4S)-2-methylpiperidine-4-carboxylic acid
- rel-(2S,4R)-2-methylpiperidine-4-carboxylic acid
- rel-(2S,4S)-2-methylpiperidine-4-carboxylic acid
Comparison: Compared to its stereoisomers, rel-(2R,4R)-2-methylpiperidine-4-carboxylic acid exhibits unique reactivity and biological activity due to its specific stereochemistry. This uniqueness makes it valuable in applications requiring high selectivity and specificity, such as chiral synthesis and drug development.
生物活性
rel-(2R,4R)-2-methylpiperidine-4-carboxylic acid is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique stereochemistry, which may influence its interaction with biological systems. This article explores the biological activity of this compound, synthesizing data from various research studies and patents.
The molecular formula of this compound is C7H13NO2, and it has a molar mass of approximately 143.18 g/mol. The compound features a piperidine ring with a carboxylic acid functional group, which is crucial for its biological activity.
1. Pharmacological Applications
Research indicates that piperidine derivatives, including this compound, exhibit various pharmacological properties:
- Antiinflammatory Effects : Studies have shown that compounds with similar structures can inhibit neutrophil migration and reduce inflammation in animal models. For instance, a related piperidine derivative demonstrated potent activity against intercellular adhesion molecule-1 (ICAM-1) upregulation, which is critical in inflammatory responses .
- Neurological Implications : Piperidine derivatives are often explored for their potential in treating neurological disorders. Specifically, some studies suggest that these compounds may interact with muscarinic acetylcholine receptors, which are implicated in conditions like Alzheimer's disease .
The biological activity of this compound can be attributed to its ability to modulate receptor activity and enzyme inhibition:
- Receptor Binding : The compound may act as a ligand to various receptors, influencing cellular signaling pathways. For example, interactions with M3 muscarinic receptors have been linked to cell proliferation and resistance to apoptosis in cancer cells .
- Enzyme Inhibition : Similar compounds have shown the capability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition could enhance cholinergic signaling in the brain .
Synthesis and Derivatives
The synthesis of this compound involves several steps, including hydrogenation and esterification processes. The synthetic routes often utilize 4-methyl-2-picolinic acid as a starting material .
| Step | Description |
|---|---|
| 1 | Hydrogenation of 4-methyl-2-picolinic acid to obtain the corresponding amine. |
| 2 | Esterification with carboxylic acids to form the desired piperidine derivative. |
| 3 | Purification through crystallization or chromatography. |
Case Studies
Several case studies highlight the biological impact of related piperidine derivatives:
- Study on Inflammation : A case study evaluated the effects of a piperidine derivative on paw inflammation in mice induced by interleukin-1 (IL-1). The results indicated significant reductions in leukocyte accumulation, suggesting potential therapeutic applications for inflammatory diseases .
- Neuropharmacological Research : Another study focused on the neuroprotective effects of piperidine derivatives in models of Alzheimer's disease. The findings suggested that these compounds could improve cognitive function by enhancing cholinergic transmission through AChE inhibition .
属性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC 名称 |
(2R,4R)-2-methylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-5-4-6(7(9)10)2-3-8-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m1/s1 |
InChI 键 |
OSHLFUFMLXAGMN-PHDIDXHHSA-N |
手性 SMILES |
C[C@@H]1C[C@@H](CCN1)C(=O)O |
规范 SMILES |
CC1CC(CCN1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















